molecular formula C5H5F3N2O2 B2816434 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1823489-59-3

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B2816434
CAS RN: 1823489-59-3
M. Wt: 182.102
InChI Key: PGUBVFPMCYLZSA-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid (TFDP) is a chemical compound with a molecular formula C6H5F3N2O2. It is a white crystalline solid that is soluble in water and has a melting point of 168-170°C. TFDP is a pyrazole derivative that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Inhibition of these targets can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.

Advantages and Limitations for Lab Experiments

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to have a variety of potential applications in the field of medicinal chemistry. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several potential future directions for research involving 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. One area of interest is the development of new drugs based on the 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid scaffold. Another area of interest is the investigation of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its potential side effects.

Synthesis Methods

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 4,5-dihydro-1H-pyrazole-3-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4,5-dihydro-1H-pyrazole-3-carboxylic acid with trifluoromethyl diazomethane in the presence of a catalyst such as copper(I) chloride.

Scientific Research Applications

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One study investigated the use of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. Another study explored the potential of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a scaffold for the development of new drugs targeting the protein kinase CK2.

properties

IUPAC Name

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2/c6-5(7,8)3-1-2(4(11)12)9-10-3/h3,10H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUBVFPMCYLZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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